molecular formula C10H13NO3 B12706138 4-Hydroxy-3-methoxycathinone CAS No. 1571081-21-4

4-Hydroxy-3-methoxycathinone

Cat. No.: B12706138
CAS No.: 1571081-21-4
M. Wt: 195.21 g/mol
InChI Key: YZHCPPSQDLPQQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-6-methylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The reaction conditions typically include heating the mixture under reflux for several hours.

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-6-methylcoumarin often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the coumarin ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted coumarins and hydroxylated derivatives, which have different biological activities and applications .

Scientific Research Applications

4-Hydroxy-6-methylcoumarin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methylcoumarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and tumor growth. The compound can inhibit the activity of certain enzymes and proteins involved in these processes, leading to its anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

4-Hydroxy-6-methylcoumarin can be compared with other similar compounds such as:

    Coumarin: The parent compound, known for its fragrant properties.

    4-Hydroxycoumarin: Another derivative with anticoagulant properties.

    6-Methylcoumarin: A derivative with different biological activities.

The uniqueness of 4-Hydroxy-6-methylcoumarin lies in its specific combination of hydroxyl and methyl groups, which confer distinct biological activities and applications .

Properties

CAS No.

1571081-21-4

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H13NO3/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,12H,11H2,1-2H3

InChI Key

YZHCPPSQDLPQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

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